molecular formula C15H11N3O2 B5836141 4-(5-Phenyl-[1,2,3]triazol-1-yl)-benzoic acid

4-(5-Phenyl-[1,2,3]triazol-1-yl)-benzoic acid

Cat. No.: B5836141
M. Wt: 265.27 g/mol
InChI Key: IRPPVPLKGSBRRT-UHFFFAOYSA-N
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Description

4-(5-Phenyl-[1,2,3]triazol-1-yl)-benzoic acid is a heterocyclic compound that features a triazole ring fused with a benzoic acid moiety. The triazole ring, known for its stability and versatility, is a common scaffold in medicinal chemistry due to its ability to interact with various biological targets.

Scientific Research Applications

4-(5-Phenyl-[1,2,3]triazol-1-yl)-benzoic acid has a wide range of applications in scientific research:

Future Directions

The future directions for research on this compound could include further investigation into its potential as an anticancer agent, as well as exploration of its other potential biological activities . Further studies could also aim to fully understand its mechanism of action and to determine its physical and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Phenyl-[1,2,3]triazol-1-yl)-benzoic acid typically involves a multi-step process. . The general steps are as follows:

    Synthesis of Azide: The azide precursor can be synthesized from aniline derivatives through diazotization followed by azidation.

    Cycloaddition Reaction: The azide is then reacted with a terminal alkyne under copper(I) catalysis to form the 1,2,3-triazole ring.

    Functionalization: The triazole ring is further functionalized to introduce the benzoic acid moiety.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

4-(5-Phenyl-[1,2,3]triazol-1-yl)-benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include N-oxides, dihydrotriazoles, and various substituted derivatives depending on the reagents and conditions used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(5-Phenyl-[1,2,3]triazol-1-yl)-benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the triazole ring and the benzoic acid moiety allows for diverse functionalization and applications .

Properties

IUPAC Name

4-(5-phenyltriazol-1-yl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3O2/c19-15(20)12-6-8-13(9-7-12)18-14(10-16-17-18)11-4-2-1-3-5-11/h1-10H,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRPPVPLKGSBRRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN=NN2C3=CC=C(C=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401331195
Record name 4-(5-phenyltriazol-1-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401331195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

16.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49674148
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

863668-78-4
Record name 4-(5-phenyltriazol-1-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401331195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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